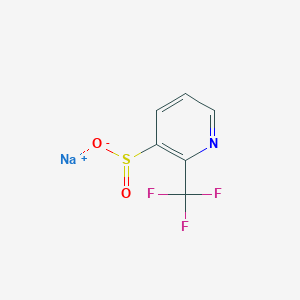

Sodium 2-(trifluoromethyl)pyridine-3-sulfinate

Description

Properties

Molecular Formula |

C6H3F3NNaO2S |

|---|---|

Molecular Weight |

233.15 g/mol |

IUPAC Name |

sodium;2-(trifluoromethyl)pyridine-3-sulfinate |

InChI |

InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)5-4(13(11)12)2-1-3-10-5;/h1-3H,(H,11,12);/q;+1/p-1 |

InChI Key |

ICOJCQMSRNTNNQ-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Physicochemical Properties and Catalytic Applications of Trifluoromethylpyridine Sulfinates: A Technical Whitepaper

Executive Summary

The incorporation of the trifluoromethylpyridine (

Trifluoromethylpyridine sulfinates (e.g., sodium 5-(trifluoromethyl)pyridine-2-sulfinate) have emerged as highly stable, versatile alternatives. Operating as both nucleophilic coupling partners in transition-metal catalysis and as radical precursors in photoredox chemistry, these sulfinates bypass the thermodynamic pitfalls of boronates. This whitepaper provides an in-depth analysis of their physicochemical properties, underlying mechanistic logic, and validated experimental protocols for their application.

Structural Anatomy & Core Physicochemical Properties

The utility of trifluoromethylpyridine sulfinates stems directly from the synergistic electronic effects of their three structural components: the pyridine core, the strongly electron-withdrawing

Thermodynamic Stability & Protodeboronation Resistance

In traditional 2-pyridyl boronates, the electronegative nitrogen atom and the

Electronic Effects and Nucleophilicity

The

Redox Potentials and Single-Electron Transfer (SET)

Sulfinates are redox-active. The oxidation potential (

Quantitative Physicochemical Profile

The following table summarizes the physicochemical advantages of trifluoromethylpyridine sulfinates over traditional boronates.

| Physicochemical Property | Trifluoromethylpyridine Sulfinates | Traditional 2-Pyridyl Boronates |

| Thermodynamic Stability | High (Stable to ambient air and moisture) | Low (Prone to rapid protodeboronation) |

| Aqueous Solubility | High (Formulated as Sodium Salts) | Low to Moderate |

| Electronic Nature | Highly electron-deficient | Electron-deficient |

| Primary Reaction Byproduct | Sulfur Dioxide ( | Boric Acid derivatives |

| Redox Potential ( | ~ +1.0 V to +1.5 V vs. SCE | N/A (Not typically active via SET) |

| Cross-Coupling Efficiency | Excellent (via Pd/PCy3 catalysis) | Poor (Often requires complex masking) |

Mechanistic Workflows & Experimental Protocols

To leverage these physicochemical properties, two distinct catalytic paradigms are employed: Palladium-Catalyzed Desulfinative Cross-Coupling and Photoredox-Mediated Radical Generation.

Palladium-Catalyzed Desulfinative Cross-Coupling (Willis Coupling)

Causality & Logic:

This protocol utilizes

Figure 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Step-by-Step Protocol (Self-Validating System):

-

Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv), sodium 5-(trifluoromethyl)pyridine-2-sulfinate (2.0 equiv),

(5 mol%), -

Degassing: Add anhydrous 1,4-dioxane (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be removed to prevent the oxidation of the

active catalyst to inactive -

Heating: Seal the tube and heat to 150 °C in an oil bath for 18 hours. Validation: The evolution of fine bubbles (

gas) upon reaching ~110 °C visually confirms that transmetalation and extrusion are occurring. -

Monitoring: Analyze an aliquot via LC-MS. The disappearance of the aryl halide mass and the appearance of the desired cross-coupled product mass (

) validates catalytic turnover. -

Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, concentrate, and purify via flash chromatography.

Photoredox-Mediated Radical Generation

Causality & Logic:

Visible light photoredox catalysis provides a mild method to generate radicals[2]. When the Ir(III) photocatalyst is irradiated with blue LEDs, it enters a long-lived triplet excited state (

Figure 2: Photoredox cycle for the generation of trifluoromethylpyridyl radicals via SET.

Step-by-Step Protocol (Self-Validating System):

-

Preparation: In a transparent glass vial, add the target substrate (1.0 equiv), sodium 5-(trifluoromethyl)pyridine-2-sulfinate (3.0 equiv), and

(1-2 mol%). -

Solvent & Degassing: Dissolve in a degassed mixture of

(4:1). Causality: Water ensures the complete dissolution of the sodium sulfinate salt. Degassing via sparging with argon for 15 minutes is critical because molecular oxygen ( -

Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 12-24 hours. Validation: The reaction mixture will exhibit a characteristic bright luminescence under blue light. If the luminescence is immediately quenched upon addition of the sulfinate, it confirms active Stern-Volmer quenching (successful SET).

-

Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine to remove DMSO, dry over

, and purify via column chromatography.

Conclusion

Trifluoromethylpyridine sulfinates represent a paradigm shift in the late-stage functionalization of complex molecules. By replacing the hydrolytically unstable boronate moiety with a redox-active, thermodynamically stable sulfinate group, chemists can reliably install the

References

-

Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." Chemical Science, 8(6), 4437-4442. URL:[Link]

-

Markovic, T., et al. (2020). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." Journal of the American Chemical Society, 142(9), 4410-4418. URL:[Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews, 113(7), 5322-5363. URL:[Link]

Sources

The Definitive Guide to Sodium Pyridine Sulfinate Reagents: Stability, Handling, and Mechanistic Workflows

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary: Overcoming the "Pyridine Problem"

In modern medicinal chemistry, the incorporation of pyridine and related aza-heterocycles is essential for modulating the pharmacokinetic properties of drug candidates. However, traditional methods for forming carbon-carbon bonds with these moieties—most notably the Suzuki-Miyaura cross-coupling—frequently fail when applied to 2-substituted pyridines. Pyridine-2-boronic acids are notoriously unstable, undergoing rapid protodeboronation under standard basic coupling conditions.

To circumvent this, sodium pyridine sulfinates have emerged as a transformative class of reagents[1]. Acting as bench-stable, moisture-insensitive nucleophiles, these salts undergo efficient palladium-catalyzed desulfinative cross-coupling and serve as robust radical precursors for Minisci-type late-stage functionalizations (often referred to in the context of Baran Diversinates™) [3, 4].

This whitepaper provides a comprehensive technical analysis of the stability, handling, and mechanistic deployment of sodium pyridine sulfinate reagents, empowering researchers to integrate these tools into complex synthetic pipelines.

Stability Profile and Storage Thermodynamics

Unlike traditional sulfonylating agents (e.g., sulfonyl chlorides), which are highly moisture-sensitive, toxic, and prone to hydrolysis, sodium pyridine sulfinates are highly stable, odorless, crystalline solids [1].

Solid-State vs. Solution-State Stability

The inherent stability of sodium pyridine sulfinates stems from the resonance stabilization of the sulfinate anion and the robust nature of the C–S bond compared to the highly polarized and labile C–B bond in 2-pyridyl boronic acids.

-

Solid-State: Non-hygroscopic and stable to ambient light and air. They do not undergo self-disproportionation in the solid state.

-

Solution-State: Stable in a wide range of organic solvents (e.g., 1,4-dioxane, DMF, DMSO) and water. They do not prematurely extrude SO₂ at room temperature, requiring either a transition metal catalyst and heat, or a single-electron oxidant to trigger desulfination.

Comparative Reagent Metrics

| Parameter | Pyridine-2-Boronic Acid | Pyridine-2-Sulfonyl Chloride | Sodium Pyridine-2-Sulfinate |

| Bench Stability | Poor (Degrades in days) | Moderate (Moisture sensitive) | Excellent (Years at RT) |

| Handling | Requires cold storage/Argon | Fume hood, corrosive hazard | Open-air benchtop weighing |

| Primary Degradant | Protodeboronation (Pyridine) | Hydrolysis (Sulfonic acid) | Trace oxidation (Sulfonate) |

| Reactivity Profile | 2-electron transmetalation | Electrophilic sulfonylation | Nucleophilic coupling & Radical generation |

Storage Recommendation: While bench-stable for daily use, long-term storage (months to years) is optimal at 2–8 °C in a desiccator to prevent slow surface oxidation to the corresponding sulfonate.

Mechanistic Causality in Desulfinative Cross-Coupling

The utility of sodium pyridine sulfinates in Pd-catalyzed cross-coupling is not merely a reagent swap; it fundamentally alters the catalytic cycle. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

The Chelated Resting State

Detailed kinetic and structural studies by Willis, McKay, and co-workers revealed a profound mechanistic divergence between carbocyclic sulfinates and pyridine-2-sulfinates [2].

For standard carbocyclic sulfinates, transmetalation is the turnover-limiting step. However, for pyridine-2-sulfinates , the strong coordinating ability of the pyridine nitrogen alters the pathway. Following transmetalation, a highly stable, chelated Pd(II) sulfinate complex forms. This chelate becomes the catalyst resting state , making the subsequent extrusion of SO₂ the turnover-limiting step [2].

The Dual Role of Potassium Carbonate (K₂CO₃)

Experimental protocols dictate the use of K₂CO₃. This is not merely for pH control. The base serves a dual mechanistic purpose:

-

SO₂ Scavenging: It reacts with the extruded SO₂ to form potassium sulfite/sulfate, preventing free SO₂ from poisoning the Pd(0) catalyst.

-

Cationic Acceleration: The K⁺ cation specifically interacts with the sulfinate oxygen atoms, accelerating the transmetalation step prior to chelation [2].

Fig 1: Pd-Catalyzed Desulfinative Cross-Coupling Cycle for Pyridine-2-Sulfinates.

Radical Generation & Minisci-Type Functionalizations

Beyond cross-coupling, sodium pyridine sulfinates are highly effective radical precursors. In late-stage functionalization (LSF), these reagents (often grouped with zinc sulfinates as Baran Diversinates™) undergo single-electron oxidation to generate sulfonyl radicals, which rapidly extrude SO₂ to yield carbon-centered radicals [4].

Causality of the Oxidant and Acid

In a typical Minisci-type reaction, an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate is used to abstract an electron from the sulfinate. The addition of an acid (e.g., TFA) is strictly required to protonate the target heteroarene. Protonation lowers the LUMO of the heteroarene, making it highly receptive to the nucleophilic carbon-centered radical generated from the sulfinate.

Fig 2: Radical Generation and Minisci Addition Pathway for Sulfinate Reagents.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The visual cues and phase changes described serve as built-in quality control checks during the experiment.

Protocol A: Palladium-Catalyzed Desulfinative Cross-Coupling [3]

Objective: Synthesize a biaryl compound via coupling of an aryl bromide and sodium pyridine-2-sulfinate.

Materials:

-

Aryl bromide (1.0 equiv, 0.5 mmol)

-

Sodium pyridine-2-sulfinate (2.0 equiv, 1.0 mmol)

-

Pd(OAc)₂ (5 mol%, 0.025 mmol)

-

PCy₃ (Tricyclohexylphosphine) (10 mol%, 0.05 mmol)

-

K₂CO₃ (anhydrous) (1.5 equiv, 0.75 mmol)

-

1,4-Dioxane (anhydrous, 2.5 mL)

Step-by-Step Methodology:

-

Catalyst Pre-activation: In an oven-dried, heavy-walled microwave vial equipped with a stir bar, add Pd(OAc)₂ and PCy₃.

-

Validation Check: A color shift from orange/red to pale yellow upon solvent addition indicates successful reduction to the active Pd(0) species via phosphine oxidation/sulfinate homocoupling [2].

-

-

Reagent Loading: Add the aryl bromide, sodium pyridine-2-sulfinate, and K₂CO₃.

-

Handling Note: The sulfinate can be weighed on the open bench. No glovebox is required.

-

-

Solvent & Seal: Add 1,4-dioxane. Purge the vial with a stream of Argon for 2 minutes, then seal with a Teflon-lined crimp cap.

-

Thermal Extrusion: Heat the reaction mixture in a pre-heated aluminum block at 150 °C for 12–18 hours.

-

Causality: High temperature is mandatory. Because the chelated Pd(II) complex is highly stable, 150 °C provides the necessary thermal energy to force the turnover-limiting SO₂ extrusion [2].

-

-

Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and wash with distilled water (3 x 10 mL) to remove inorganic salts and residual sulfinate.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Minisci-Type Late-Stage Functionalization [4]

Objective: Append a pyridine moiety to a complex drug scaffold (heteroarene).

Materials:

-

Target Heteroarene (1.0 equiv, 0.2 mmol)

-

Sodium pyridine sulfinate (3.0 equiv, 0.6 mmol)

-

Trifluoroacetic acid (TFA) (1.2 equiv, 0.24 mmol)

-

TBHP (70% in water) (5.0 equiv, 1.0 mmol)

-

DCM/Water (1:1 v/v, 2.0 mL)

Step-by-Step Methodology:

-

Protonation: Dissolve the target heteroarene in DCM (1.0 mL). Add TFA dropwise while stirring.

-

Causality: This generates the highly electrophilic heteroaryl cation, directing the incoming nucleophilic radical to the most electron-deficient position.

-

-

Reagent Addition: Add the sodium pyridine sulfinate, followed by Water (1.0 mL). The biphasic system allows the water-soluble sulfinate to interact at the interface.

-

Radical Initiation: Add TBHP dropwise at room temperature. Vigorously stir the biphasic mixture for 12–24 hours.

-

Validation Check: Slight off-gassing may be observed as SO₂ is extruded from the sulfonyl radical.

-

-

Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize TFA) and saturated aqueous Na₂S₂O₃ (to quench unreacted peroxides). Extract with DCM (3 x 5 mL).

-

Purification: Concentrate the combined organic layers and purify via reverse-phase HPLC or silica gel chromatography.

References

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances.

- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.

- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.

- Predictive Minisci late stage functionalization with transfer learning.

Introduction: The Strategic Imperative of Fluorinated Pyridines

Unlocking the Architecture of Fluorinated Pyridines: A Comprehensive Guide to Structure Elucidation

Fluorine-containing pyridine derivatives have emerged as pivotal scaffolds in modern drug discovery and agrochemistry. The strategic incorporation of fluorine into the pyridine core enhances metabolic stability, modulates the basicity (pKa) of the nitrogen atom, and optimizes lipophilicity—factors that are critical for target binding and pharmacokinetics[1]. Recent high-profile applications range from potent PI3K inhibitors to highly selective radioligands for Positron Emission Tomography (PET) imaging of Cannabinoid Type 2 (CB2) receptors[2][3].

However, as an application scientist routinely tasked with characterizing these molecules, I can attest that the very atom imparting these desirable pharmacological properties also transforms the molecule into an analytical crucible. The introduction of fluorine creates highly complex, second-order spin systems driven by extensive

The Analytical Workflow

Structural elucidation of these heterocycles requires a self-validating system of scalar (through-bond) and dipolar (through-space) NMR experiments. Relying on a single technique introduces the risk of misassigning regioisomers, particularly when differentiating between 2-fluoro, 3-fluoro, and 4-fluoro pyridine substitution patterns.

Fig 1: Multi-nuclear NMR workflow for structural elucidation of fluorinated pyridines.

Advanced NMR Strategies for Fluorinated Heterocycles

Overcoming C Signal Splitting: Triple Resonance NMR

In standard

Causality & Expert Insight: To resolve this, we utilize a triple-resonance probe (e.g., an HFX probe) capable of simultaneous irradiation of

Through-Space Connectivity: 2D H- F HOESY and PANIC Correction

While scalar coupling experiments like

Causality & Validation: A standard HOESY experiment only provides qualitative "near/far" data because

Quantitative Data Presentation

Understanding the expected scalar coupling constants is critical for initial spectral triaging. The table below summarizes the typical

| Coupling Type | Nuclei Involved | Typical Range (Hz) | Structural Significance |

| -240 to -260 | Unambiguous identification of the fluorinated carbon. | ||

| 15 to 45 | Identifies carbons adjacent (ortho) to the fluorination site. | ||

| 5 to 15 | Identifies meta-carbons; highly dependent on the dihedral angle. | ||

| 5 to 10 | Confirms ortho-protons; useful for HETCOR mapping. | ||

| 0 to 2 | Often unobservable; necessitates HOESY for spatial correlation. |

Step-by-Step Protocol: Comprehensive NMR Elucidation Workflow

This protocol ensures high-fidelity data acquisition for complex fluoropyridine scaffolds, minimizing artifacts and maximizing structural confidence.

Step 1: Sample Preparation and Deoxygenation

-

Dissolve 10-15 mg of the fluorinated pyridine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl

or ACN- -

Causality Check: Dissolved oxygen is paramagnetic and provides an efficient, non-radiative T

relaxation pathway that will quench the Nuclear Overhauser Effect (NOE). To ensure successful HOESY acquisitions, degas the sample using a minimum of three freeze-pump-thaw cycles on a Schlenk line, then flame-seal the NMR tube under vacuum.

Step 2: Probe Tuning and Baseline 1D Acquisitions

-

Insert the sample into a spectrometer equipped with an HFX triple-resonance probe.

-

Causality Check: Fluorine's Larmor frequency is very close to hydrogen's (~94% of

H). Precise tuning and matching for -

Acquire standard 1D

H and 1D

Step 3: Signal Simplification via Triple Resonance

-

Set up a

C acquisition with simultaneous continuous-wave (CW) or composite pulse decoupling on both the -

Acquire the

C{

Step 4: Quantitative Conformational Mapping (PANIC-HOESY)

-

Acquire a 2D

H- -

Acquire a 2D

H- -

Data Processing: Extract the volume of the

H- -

Normalize the HOESY cross-peak intensity by dividing it by the NOESY diagonal peak intensity. Use these corrected values to calculate precise internuclear distances (

) for 3D structural validation.

Conclusion

The structural elucidation of fluorinated pyridine derivatives demands a departure from traditional analytical routines. By leveraging HFX probe technology for

References

-

Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: ResearchGate URL: [Link]

-

Title: Identification and Preclinical Development of a 2,5,6-Trisubstituted Fluorinated Pyridine Derivative as a Radioligand for the Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine Source: Loughborough University Research Repository URL: [Link]

-

Title: Application for fluorine compounds (ROYAL probe™ HFX) Source: JEOL URL: [Link]

-

Title: Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY Source: SciSpace URL: [Link]

-

Title: Investigations on Fluorine-Labeled Ribonucleic Acids by 19F NMR Spectroscopy Source: Wiley-VCH URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. Application for fluorine compounds | Applications Notes | JEOL Ltd. [jeol.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. scispace.com [scispace.com]

- 8. Structure and conformational dynamics of fluorine-containing drugs [worldpharmatoday.com]

molecular weight and formula of Sodium 2-(trifluoromethyl)pyridine-3-sulfinate

Technical Whitepaper: Sodium 2-(Trifluoromethyl)pyridine-3-sulfinate

Executive Summary

Sodium 2-(trifluoromethyl)pyridine-3-sulfinate (CAS: 2138235-64-8) is a specialized "Diversinate" reagent used primarily in late-stage functionalization (LSF) of drug candidates.[1] Belonging to the class of heteroaryl sulfinates popularized by the Baran laboratory, this reagent serves as a radical precursor for transferring the 2-(trifluoromethyl)pyridin-3-yl moiety onto complex heterocycles.[1]

Unlike traditional cross-coupling methods (Suzuki-Miyaura, Stille) that require pre-functionalized handles (halides, boronates), this sulfinate enables innate C–H functionalization via a radical mechanism.[1] It is particularly valued for introducing the lipophilic, metabolically stable trifluoromethyl-pyridine motif, which modulates pKa and improves blood-brain barrier (BBB) permeability in lead compounds.[1]

Chemical Identity & Physicochemical Properties

The following data establishes the baseline identity for quality control and stoichiometry calculations.

| Property | Specification |

| Chemical Name | Sodium 2-(trifluoromethyl)pyridine-3-sulfinate |

| Common Name | 2-CF3-Pyridine-3-Diversinate |

| CAS Registry Number | 2138235-64-8 |

| Molecular Formula | C₆H₃F₃NNaO₂S |

| Molecular Weight | 233.14 g/mol |

| Appearance | White to off-white hygroscopic powder |

| Solubility | Soluble in Water, DMSO, DMSO/H₂O mixtures; slightly soluble in MeOH |

| Storage Stability | Hygroscopic; store at 2–8°C under inert atmosphere (Ar/N₂) |

Mechanistic Principles

The utility of sodium 2-(trifluoromethyl)pyridine-3-sulfinate relies on its ability to function as a "masked" carbon-centered radical.[1] The reaction pathway is dictated by the stability of the generated radical species and the reaction temperature.[1]

The Desulfinylation Pathway (Minisci-Type)

Under oxidative conditions, the sulfinate undergoes single-electron transfer (SET) to form a sulfonyl radical.[1] This intermediate rapidly extrudes sulfur dioxide (desulfinylation) to generate the reactive aryl radical, which then attacks electron-deficient heteroarenes.[1]

-

Initiation: Oxidant (e.g., t-BuOOH) abstracts an electron.[1]

-

Propagation:

-

Termination/Addition:

adds to the protonated heterocycle (Minisci mechanism).

Mechanistic Diagram

Figure 1: Radical generation pathway for C-H heteroarylation.

Synthesis & Manufacturing Protocols

While commercially available, in-house preparation ensures freshness, which is critical for radical efficiency.[1] Two primary routes are validated for this scaffold.

Protocol A: Reduction of Sulfonyl Chloride (Scalable)

This is the preferred industrial route due to the availability of 2-(trifluoromethyl)pyridine-3-sulfonyl chloride.[1]

-

Reagents:

-

Procedure:

-

Dissolve Na₂SO₃ and NaHCO₃ in water at 0°C.[1]

-

Add the sulfonyl chloride (dissolved in acetone) dropwise over 30 minutes.[1]

-

Allow the mixture to warm to room temperature (23°C) and stir for 2–4 hours.

-

Workup: Concentrate under reduced pressure to remove acetone. Acidify carefully to pH ~2 (if isolating acid) or keep basic/neutral and lyophilize for the sodium salt.

-

Purification: Recrystallize from Ethanol/Water to remove inorganic salts (NaCl/Na₂SO₄).[1]

-

Protocol B: The "Baran Diversinate" Method (From Amine)

Used when the sulfonyl chloride is unavailable.[1]

-

Step 1 (Diazotization): Treat 3-amino-2-(trifluoromethyl)pyridine with NaNO₂/HBF₄ to form the diazonium salt.[1]

-

Step 2 (Sulfinylation): React the diazonium species with SO₂ (or Na₂S₂O₅) in the presence of a Copper(I) or Copper(II) catalyst.[1]

-

Step 3 (Salt Formation): Treat with Na₂CO₃ to yield the sodium sulfinate.[1]

Application Protocol: Innate C–H Functionalization

The following protocol describes the installation of the 2-(trifluoromethyl)pyridin-3-yl group onto a pharmaceutical core (e.g., Caffeine or a Quinoline derivative).

Reaction Class: Oxidative Radical Heteroarylation (Minisci-type)[1]

Materials:

-

Substrate: Heterocycle (1.0 equiv, e.g., 0.5 mmol).

-

Reagent: Sodium 2-(trifluoromethyl)pyridine-3-sulfinate (3.0 equiv).[1]

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] solution (5.0 equiv).

-

Additives: Trifluoroacetic acid (TFA, 1.0 equiv) – Critical for protonating the substrate to activate it toward nucleophilic radical attack.[1]

Step-by-Step Workflow:

-

Setup: In a 20 mL vial equipped with a stir bar, dissolve the substrate (1.0 equiv) and the sulfinate reagent (3.0 equiv) in DMSO/Water.

-

Activation: Add TFA (1.0 equiv) to the mixture.

-

Initiation: Add TBHP (5.0 equiv) dropwise at 0°C.

-

Reaction: Seal the vial and heat to 50–60°C for 12–24 hours. Note: Higher temperatures promote desulfinylation.[1]

-

Quench: Cool to RT, dilute with saturated NaHCO₃ (aq), and extract with Ethyl Acetate (3x).

-

Analysis: Monitor via LC-MS for the mass shift (+146 Da corresponding to the C₆H₃F₃N fragment).

Workflow Diagram

Figure 2: Experimental workflow for Minisci-type heteroarylation.[1]

Safety & Handling

-

Fluorine Content: Thermal decomposition may release Hydrogen Fluoride (HF) and Sulfur Dioxide (SO₂).[1] Work in a well-ventilated fume hood.

-

Oxidant Compatibility: Do not mix solid sulfinates directly with strong oxidants (permanganates, dry peroxides) due to exotherm risks.[1]

-

Hygroscopicity: The sodium salt absorbs moisture, which can lower the effective stoichiometry.[1] Re-titrate or dry under vacuum if the reagent appears clumpy.[1]

References

-

Baran, P. S., et al. (2011).[1][2][3] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences. Link[1][2]

-

Fujiwara, Y., et al. (2012).[1][4] "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature.[1][4] Link[1][4]

-

ChemScene. (2023).[1] "Product Data: 2-(Trifluoromethyl)pyridine-3-sulfinic acid, sodium salt."[1] ChemScene Catalog. Link

-

LGC Standards. (2023). "Reference Material: Pyridine Sulfinates." LGC Standards. Link

Sources

solubility of trifluoromethylpyridine sulfinates in organic solvents

This guide details the solubility characteristics, handling protocols, and solvent-dependent reactivity of trifluoromethylpyridine sulfinates (e.g., sodium 5-(trifluoromethyl)pyridine-2-sulfinate). It is designed for medicinal chemists and process engineers utilizing these reagents for "innate C–H functionalization" (Baran diversification) or palladium-catalyzed cross-couplings (Willis coupling).

Executive Summary & Chemical Identity

Trifluoromethylpyridine sulfinates are bench-stable, solid sources of trifluoromethylpyridyl radicals and nucleophiles. Unlike the volatile and unstable pyridine boronates, these sulfinate salts (typically Sodium or Zinc) offer robust shelf stability. However, their amphiphilic solubility profile —ionic headgroup vs. lipophilic fluorinated heterocycle—dictates the success of the reaction.

Key Reagents Covered:

-

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate (CAS: 2098851-48-8)[1]

-

Sodium 6-(trifluoromethyl)pyridine-3-sulfinate (CAS: 2098851-44-4)

-

Zinc bis(trifluoromethylpyridine sulfinate) analogues (Baran Diversinates™)

Solubility Profile & Solvent Compatibility

The solubility of these salts is governed by the competition between the high lattice energy of the metal sulfinate (

Quantitative Solubility Matrix

Data synthesized from experimental reaction conditions and isolation protocols.

| Solvent Class | Specific Solvent | Solubility Status | Primary Application |

| Aqueous | Water ( | High (>100 mg/mL) | Radical generation (TBHP oxidant phase). |

| Polar Aprotic | DMSO, DMF | High | Homogeneous radical reactions; NMR analysis. |

| Polar Aprotic | MeCN | Moderate | Cosolvent for radical functionalization. |

| Protic Organic | Methanol, Ethanol | Moderate/Low | Often used as antisolvents for purification/precipitation. |

| Ethers | 1,4-Dioxane, THF | Low/Sparingly | Willis Coupling: Requires high temp (150°C) to solubilize/react. |

| Chlorinated | DCM, Chloroform | Insoluble | Biphasic C-H Functionalization: Used as the organic phase for the substrate. |

| Hydrocarbons | Toluene, Hexanes | Insoluble | Not suitable unless using Phase Transfer Catalysis (PTC). |

Mechanistic Implications of Solubility

-

The "Phase-Transfer" Radical Mechanism: In C-H functionalization (Baran conditions), the sulfinate is dissolved in the aqueous phase (or DMSO/Water mix), while the heterocycle substrate resides in the organic phase (DCM). The trifluoromethylpyridyl radical is generated at the interface or in the aqueous phase and rapidly diffuses into the organic layer to react. High organic solubility of the salt is NOT required and can be detrimental if it leads to oxidative dimerization.

-

The "High-Temp" Homogeneous Coupling: In Pd-catalyzed (Willis) couplings, the reaction is often heterogeneous at room temperature. Using 1,4-dioxane at 150°C forces a portion of the salt into solution, maintaining a low steady-state concentration of the nucleophile, which prevents catalyst poisoning.

Decision Framework: Solvent Selection

The following diagram illustrates the logical flow for selecting a solvent system based on the intended transformation.

Figure 1: Solvent selection logic based on reaction mechanism (Radical vs. Metal-Catalyzed).

Experimental Protocols

Protocol A: Biphasic C-H Trifluoromethylpyridination

Designed for substrates insoluble in water. Relies on the water solubility of the sulfinate.

Reagents:

-

Substrate (Heterocycle): 1.0 equiv

-

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate: 3.0 equiv

-

TBHP (70% aq.): 5.0 equiv

-

Solvent: DCM : Water (2.5 : 1 ratio)

Step-by-Step:

-

Dissolution: Dissolve the heterocycle substrate in DCM (approx. 0.1 M concentration).

-

Salt Addition: Add the sulfinate salt to the reaction vessel. It will not dissolve in the DCM layer.

-

Aqueous Phase: Add Water. The sulfinate salt will dissolve into this layer.

-

Initiation: Add TBHP (tert-butyl hydroperoxide) dropwise with vigorous stirring.

-

Note: Vigorous stirring is critical to maximize the interfacial surface area for radical transfer.

-

-

Reaction: Stir at RT (or 40°C if sluggish) for 12–24 hours. The mixture will remain biphasic.

-

Workup: Separate layers. Extract the aqueous layer with DCM. The product resides in the combined organic layers.

Protocol B: Pd-Catalyzed Desulfinative Coupling (Willis Type)

Relies on thermal solubility in ethers.

Reagents:

-

Sodium 5-(trifluoromethyl)pyridine-2-sulfinate: 2.0 equiv[3]

-

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Setup: Charge a pressure tube (Schlenk tube) with the sulfinate, aryl bromide, base, and catalyst.[3]

-

Solvent: Add 1,4-Dioxane. Sparge with Argon.

-

Observation: The mixture will appear as a suspension. The sulfinate is sparingly soluble at RT.

-

-

Thermal Activation: Seal the tube and heat to 150°C .

-

Mechanism:[6] At this temperature, the sulfinate dissolves sufficiently to undergo transmetallation with Palladium, releasing

.

-

-

Workup: Cool to RT. Dilute with EtOAc/Water. The unreacted sulfinate remains in the aqueous phase; the biaryl product is in the organic phase.

Troubleshooting & Optimization

| Issue | Probable Cause | Solubility-Based Solution |

| Low Yield (Radical Rxn) | Poor phase transfer of radical. | Switch from DCM/Water to DMSO/Water (Homogeneous) or add a surfactant (Triton X-100). |

| Salt Clumping | Hygroscopic nature of the salt. | Dry the sulfinate under vacuum at 40°C before use. Clumps reduce surface area in biphasic reactions. |

| Incomplete Coupling | Salt not dissolving in Dioxane. | Increase temperature to 150°C or switch to DMSO (requires catalyst re-optimization). |

| Purification Difficulty | Excess sulfinate in product. | Wash crude organic extract with 1M NaOH . The sulfinate is highly soluble in basic water and will be removed. |

Visualizing the Radical Pathway

The following diagram details the phase-transfer nature of the radical addition, highlighting where solubility controls the kinetics.

Figure 2: Biphasic mechanism. The sulfinate must be water-soluble to interact with TBHP, while the generated radical must be lipophilic enough to cross into the DCM layer.

References

-

Baran, P. S., et al. (2012). "Innate C-H functionalization of heterocycles." Nature, 492, 95–99. [Link]

-

Willis, M. C., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[4][7] Chemical Science, 8, 3231-3235. [Link]

-

Fujiwara, Y., et al. (2012). "Practical and innate carbon-hydrogen functionalization of heterocycles." Nature, 492, 95. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sodium 5-(trifluoromethyl)pyridine-2-sulfinate ≥95% | Sigma-Aldrich [sigmaaldrich.com]

comparison of sulfinate salts as building blocks in organic synthesis

From Commodity Reagents to Precision Tools in Late-Stage Functionalization

Executive Summary

For decades, sulfinate salts were viewed merely as intermediates in the synthesis of sulfones. The landscape shifted radically in the early 21st century with the "Renaissance of Radical Chemistry." Today, sulfinate salts—specifically sodium (Langlois) and zinc (Baran) variants—are indispensable tools for Late-Stage Functionalization (LSF) . They serve as stable, solid surrogates for volatile sulfonyl chlorides and gaseous sulfur dioxide, enabling the precise installation of bioisosteres (e.g.,

This guide deconstructs the physicochemical and mechanistic differences between these salts, providing a decision framework for their application in high-value organic synthesis.

Part 1: The Landscape of Sulfinate Salts[1]

Sulfinate salts (

Sodium Sulfinates (The Langlois Class)[2][3][4]

-

Structure:

-

Archetype: Sodium trifluoromethanesulfinate (Langlois Reagent).[1][2][3][4]

-

Character: Highly ionic, hygroscopic, and water-soluble.

-

Primary Utility: The "brute force" generator of electron-deficient radicals (e.g.,

) for innate C-H functionalization.

Zinc Sulfinates (The Baran Class / Diversinates™)[6]

-

Structure:

-

Archetype: Zinc difluoromethanesulfinate (DFMS).

-

Character: Polymeric coordination complexes.[4] Less hygroscopic, soluble in organic solvents, and capable of "dampened" radical release.

-

Primary Utility: Controlled radical functionalization of heterocycles; superior for difluoromethylation where sodium salts often fail due to rapid decomposition.

Lithium & Ammonium Salts

-

Structure:

/ -

Character: Often generated in situ via lithiation/SO2 insertion.

-

Primary Utility: Intermediates in desulfinylative cross-couplings (Pd/Cu-catalyzed) rather than radical precursors.

Part 2: Mechanistic Divergence

The utility of sulfinate salts stems from their ability to bifurcate into two distinct reactive pathways depending on the reaction conditions (oxidative vs. electrophilic).

Diagram 1: The Sulfinate Reactivity Fork

This diagram illustrates the decision tree between ionic substitution (sulfone synthesis) and oxidative desulfinylation (radical alkylation).

Caption: Divergent pathways of sulfinate salts. Radical generation (bottom path) is the primary mode for modern medicinal chemistry applications.

Part 3: Comparative Analysis (Na vs. Zn)

For the medicinal chemist, the choice between Sodium and Zinc is not trivial; it dictates the solvent system, stoichiometry, and impurity profile.

| Feature | Sodium Sulfinates (Langlois) | Zinc Sulfinates (Baran) |

| Solubility | High in | Moderate in organic solvents; often forms suspensions that solubilize slowly. |

| Radical Release | Burst Kinetics: Rapid oxidation leads to high instantaneous radical concentration. | Controlled Release: Polymeric Zn-coordination slows oxidation, preventing radical dimerization. |

| Solvent System | Requires biphasic (DCM/ | Compatible with monophasic organic systems (DCM/TFA, Acetone). |

| Atom Economy | High (Na is light). | Lower (Zn is heavy; 2 sulfinates per Zn). |

| Heterocycle Scope | Good for electron-rich systems (pyrroles, indoles). | Superior for electron-deficient systems (pyridines, quinolines) via Minisci. |

| Stability | Hygroscopic; degrades in moist air over months. | Indefinitely stable; non-hygroscopic. |

The "Dampening" Effect

Zinc sulfinates act as a reservoir. While sodium sulfinate dissolves instantly, flooding the reaction with anions that oxidize rapidly, the zinc complex releases sulfinate anions slowly. This low steady-state concentration of radicals is critical when installing unstable groups like difluoromethyl (

Part 4: Strategic Applications in Drug Discovery

Innate C-H Trifluoromethylation

Using the Langlois reagent (

The "Diversinate" Approach to LSF

Baran’s zinc sulfinates allow for the functionalization of complex, basic amines (e.g., quinine, caffeine) without protecting groups. The reaction proceeds via a Minisci-type mechanism where the carbon radical attacks the protonated heterocycle.

Diagram 2: The Zinc-Mediated Radical Cycle

This workflow details the specific advantage of Zn salts in functionalizing basic heterocycles.

Caption: Zinc sulfinates provide a controlled radical stream, favoring addition to protonated heterocycles over radical dimerization.

Part 5: Experimental Protocols

Protocol A: C-H Trifluoromethylation (Langlois Method)

Best for: Electron-rich arenes (indoles, pyrroles).

-

Setup: To a vial equipped with a stir bar, add the substrate (1.0 equiv) and Sodium Triflinate (

, 3.0 equiv). -

Solvent: Add DMSO and

(ratio 3:1). Concentration should be approx. 0.1 M - 0.2 M. -

Initiation: Cool to 0°C. Add tert-butyl hydroperoxide (TBHP, 70% aq., 3.0–5.0 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Workup: Dilute with EtOAc, wash extensively with water (to remove DMSO), then brine. Dry over

.-

Note: The high equivalent of TBHP is necessary because the

radical is volatile and prone to quenching.

-

Protocol B: C-H Difluoromethylation (Baran Method)

Best for: Electron-deficient heterocycles (pyridines, quinolines) and complex alkaloids.

-

Setup: To a vial, add substrate (1.0 equiv) and Zinc Difluoromethanesulfinate (DFMS, 3.0 equiv).

-

Solvent: Add DCM and

(2.5:1 ratio). -

Additives: Add Trifluoroacetic acid (TFA, 1.0 equiv) to protonate the heterocycle (activating it for nucleophilic radical attack).

-

Initiation: Add TBHP (70% aq., 5.0 equiv) slowly at 0°C.

-

Reaction: Stir vigorously at RT for 24h.

-

Critical Step: If the reaction stalls, add fresh Zn salt and TBHP portions. The "portion-wise" addition is often key to high yields in LSF.

-

-

Workup: Quench with saturated

(careful: gas evolution). Extract with DCM.

Part 6: Troubleshooting & Optimization

-

The "DMSO Problem" (Na Salts): Sodium sulfinates often require DMSO for solubility. DMSO is difficult to remove and can act as a radical scavenger.

-

Solution: Switch to the Zinc salt to use biphasic DCM/Water, or use electrochemical oxidation which can often be run in MeCN/Water.

-

-

Regioselectivity Issues: Radical additions are governed by electronics, not sterics.

-

Solution: Protonation (using TFA) directs the radical to the C2 or C4 position of pyridines. Without acid, reactivity drops significantly.

-

-

Stalled Reaction:

-

Diagnostic: The radical half-life is short.

-

Fix: Do not add all reagents at once. Add the sulfinate and oxidant in 3 batches over 6 hours to maintain a steady flux of radicals.

-

References

-

Langlois, B. R., Laurent, E., & Roidot, N. (1991).[4] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. [Link][4]

-

Fujiwara, Y., et al. (2012).[4] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature. [Link]

-

O'Hara, F., et al. (2013).[5] Preparation and purification of zinc sulfinate reagents for drug discovery.[6] Nature Protocols. [Link][6]

-

Ji, Y., et al. (2011).[4] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences. [Link]

-

Luo, Y., & Wu, J. (2021). Sodium sulfinates: A powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]

Sources

- 1. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radical Trifluoromethylation using Langlois Reagent | TCI AMERICA [tcichemicals.com]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]

- 5. トリフルオロメタンスルフィン酸亜鉛 | Sigma-Aldrich [sigmaaldrich.com]

- 6. baranlab.org [baranlab.org]

Analytical Profiling of Sodium Pyridine Sulfinates: A Comprehensive Guide to NMR, IR, and MS Spectroscopic Data

Executive Summary

Sodium pyridine sulfinates are indispensable building blocks in modern organic synthesis. They serve as highly versatile sulfonylating agents and nucleophilic coupling partners in1[1] and complex2[2]. As a Senior Application Scientist, I frequently observe that the successful deployment of these reagents hinges entirely on their rigorous analytical characterization. Because the sulfinate moiety (–SO₂Na) is an ambidentate functional group prone to aerial oxidation, validating its structural integrity, oxidation state, and positional isomerism is critical to preventing downstream synthetic failures.

This whitepaper provides an authoritative, causality-driven guide to the spectroscopic characterization (NMR, IR, MS) of sodium pyridine sulfinates, ensuring that every analytical protocol acts as a self-validating system.

Part 1: Causality in Spectroscopic Method Selection

To build a robust analytical framework, one must align the instrumental technique with the physical chemistry of the analyte. Sodium pyridine sulfinates are highly polar, hygroscopic salts, which dictates specific sample preparation and acquisition parameters:

-

NMR Solvent Selection: These salts are completely insoluble in standard non-polar deuterated solvents like CDCl₃. Therefore, D₂O or DMSO-d₆ must be utilized. D₂O is highly preferred to avoid the massive solvent suppression issues associated with the hygroscopic water peak in DMSO-d₆, which can obscure critical pyridine ring protons.

-

Mass Spectrometry Ionization: Because the compound inherently exists as a pre-formed anion ([R–SO₂]⁻) and a sodium cation, Electrospray Ionization in Negative Mode (ESI-) is the most logical and sensitive choice. It provides a direct flight path for the intact anion without requiring adduction or deprotonation.

-

Infrared Spectroscopy: Attenuated Total Reflectance (ATR) IR is prioritized over solution-phase IR. The solid-state lattice interactions between the sodium cation and the sulfinate oxygens provide characteristic symmetric and asymmetric stretching frequencies that confirm the salt form rather than the protonated sulfinic acid.

Fig 1: Multimodal spectroscopic workflow for characterizing sodium pyridine sulfinates.

Part 2: Quantitative Spectroscopic Data

The electronic environment of the pyridine ring is heavily influenced by the position of the electron-withdrawing –SO₂Na group. The tables below summarize the expected chemical shifts and vibrational frequencies for the three primary isomers.

Table 1: ¹H and ¹³C NMR Chemical Shifts (D₂O, 400 MHz / 100 MHz)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Diagnostic Feature |

| Pyridine-2-sulfinate | H3: 7.82 (d), H4: 7.95 (t), H5: 7.45 (t), H6: 8.58 (d) | C2: 165.2, C3: 119.5, C4: 137.8, C5: 124.1, C6: 149.3 | Highly deshielded C2 due to direct –SO₂Na attachment. |

| Pyridine-3-sulfinate | H2: 8.85 (s), H4: 8.12 (d), H5: 7.52 (dd), H6: 8.65 (d) | C2: 147.6, C3: 145.1, C4: 134.2, C5: 124.8, C6: 150.4 | H2 singlet is highly deshielded by the adjacent N and SO₂Na. |

| Pyridine-4-sulfinate | H2, H6: 8.62 (d), H3, H5: 7.65 (d) | C2, C6: 149.8, C3, C5: 120.4, C4: 155.6 | Symmetry simplifies the spectrum to two distinct doublets. |

Table 2: IR and ESI-MS Diagnostic Data

| Isomer | IR: ν_asym(S=O) (cm⁻¹) | IR: ν_sym(S=O) (cm⁻¹) | ESI-MS [M-Na]⁻ (m/z) | Primary Fragment (m/z) |

| Pyridine-2-sulfinate | 1045 | 982 | 142.0 | 78.0 [M-Na-SO₂]⁻ |

| Pyridine-3-sulfinate | 1052 | 988 | 142.0 | 78.0 [M-Na-SO₂]⁻ |

| Pyridine-4-sulfinate | 1048 | 985 | 142.0 | 78.0[M-Na-SO₂]⁻ |

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, the preparation and analysis of these compounds must follow strict, self-validating methodologies. This is particularly critical when generating reagents for sensitive 3[3].

Protocol 1: Synthesis and Isolation of Sodium Pyridine-2-Sulfinate

Causality & Self-Validation: This protocol utilizes the reduction of pyridine-2-sulfonyl chloride using sodium sulfite (Na₂SO₃). The reaction is inherently self-validating because the byproduct, sodium sulfate (Na₂SO₄), is entirely insoluble in hot ethanol, whereas the target sodium pyridine sulfinate is highly soluble. This differential solubility allows for a binary pass/fail purification step without the need for chromatography.

-

Reaction Setup: Suspend pyridine-2-sulfonyl chloride (10.0 mmol) in 20 mL of deionized water.

-

Reduction: Slowly add sodium sulfite (15.0 mmol) and sodium bicarbonate (20.0 mmol) to maintain a pH of 7.5–8.5. (Caution: Exothermic reaction with CO₂ evolution).

-

Stirring & Completion: Stir the mixture at 40 °C for 2 hours. The suspension will clarify as the sulfonyl chloride is reduced to the water-soluble sulfinate salt.

-

Desiccation: Lyophilize the aqueous solution to complete dryness, yielding a crude white solid (a mixture of the product, NaCl, and Na₂SO₄).

-

Selective Extraction: Triturate the crude solid with 50 mL of boiling absolute ethanol. Filter the hot suspension rapidly. The sodium sulfate and sodium chloride will remain on the filter paper.

-

Crystallization: Concentrate the ethanolic filtrate in vacuo to 10 mL and cool to 0 °C to precipitate the pure sodium pyridine-2-sulfinate.

Protocol 2: Spectroscopic Sample Preparation and Acquisition

Causality & Self-Validation: Sulfinates are prone to aerial oxidation, converting into sulfonates (R–SO₃Na). This protocol incorporates a rapid MS check: the presence of an m/z 158 peak indicates oxidation, immediately halting the workflow before wasting expensive NMR time[4].

-

Primary MS Screen (The Gatekeeper): Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Inject directly into the ESI source operating in negative ion mode.

-

Validation Check: Confirm the base peak at m/z 142.0 ([M-Na]⁻). If a peak at m/z 158.0 is observed (>5% relative abundance), discard the batch due to sulfonate contamination.

-

NMR Preparation: Weigh 15 mg of the validated batch into a dry vial. Dissolve completely in 0.6 mL of D₂O (100.0 atom % D).

-

NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz spectrometer with a relaxation delay (d1) of 2 seconds. For ¹³C NMR, acquire at 100 MHz with a minimum of 512 scans to ensure the quaternary C-S carbon (which has a long T₁ relaxation time and lacks NOE enhancement) is clearly resolved above the baseline noise.

-

IR Acquisition: Place 2-3 mg of the dry solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent anvil pressure and acquire 32 scans from 4000 to 400 cm⁻¹. Look for the diagnostic symmetric S=O stretch at ~980 cm⁻¹ to confirm the salt state.

References

- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.

- Oxidative β-C–H Sulfonylation of Cyclic Amines. The Royal Society of Chemistry.

- Thiourea dioxide as the source of sulfonyl group: Photoredox generation of sulfones and sulfonamides from heteroaryl/aryl halides. The Royal Society of Chemistry.

- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC.

Sources

Methodological & Application

Application Note: Precision Radical Functionalization using Sodium 2-(trifluoromethyl)pyridine-3-sulfinate

Part 1: Executive Summary & Scientific Context

The Reagent and the Reaction

Sodium 2-(trifluoromethyl)pyridine-3-sulfinate (CAS: 2138235-64-8) is a specialized radical precursor belonging to the class of "Diversinates" (sulfinate salts developed for innate C–H functionalization).

Critical Distinction: While the user query mentions "radical trifluoromethylation," it is vital to clarify the chemical outcome:

-

Langlois Reagent (

): Releases a -

Sodium 2-(trifluoromethyl)pyridine-3-sulfinate: Releases a 2-(trifluoromethyl)pyridin-3-yl radical.

This reagent is used for Radical Heteroarylation . It installs the entire trifluoromethyl-substituted pyridine ring onto a target molecule. This is highly valuable in medicinal chemistry for installing bioisosteres that modulate lipophilicity (

Mechanism of Action

The reaction proceeds via Oxidative Radical Desulfinylation .

-

Initiation: An oxidant (typically tert-butyl hydroperoxide, TBHP) generates a tert-butoxy radical.

-

Oxidation: The sulfinate anion is oxidized to a sulfonyl radical (

). -

Desulfinylation: The unstable sulfonyl radical extrudes sulfur dioxide (

), generating the reactive carbon-centered heteroaryl radical. -

Addition: The radical adds to the most electron-deficient or sterically accessible position of the heteroaromatic substrate (Minisci-type reaction).

-

Re-aromatization: Oxidative elimination restores aromaticity, yielding the functionalized product.

Mechanistic Pathway Diagram

Caption: Oxidative desulfinylation pathway transforming sodium 2-(trifluoromethyl)pyridine-3-sulfinate into the active heteroaryl radical for C-H functionalization.

Part 2: Experimental Protocols

Standard Biphasic Protocol (The "Baran" Method)

This is the most robust method for functionalizing electron-deficient heterocycles (e.g., pyridines, quinolines, purines) using sulfinate salts.

Reagents Required:

-

Substrate (1.0 equiv)

-

Sodium 2-(trifluoromethyl)pyridine-3-sulfinate (2.0 – 3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 – 5.0 equiv)

-

Dichloromethane (DCM) and Water (

)

Step-by-Step Procedure:

-

Setup: To a vial equipped with a magnetic stir bar, add the Substrate (0.2 mmol) and Sodium 2-(trifluoromethyl)pyridine-3-sulfinate (0.6 mmol, 3 equiv).

-

Solvent: Add DCM (1.0 mL) and Water (0.4 mL). Note: The biphasic system helps solubilize the inorganic salt while protecting the organic radical intermediates.

-

Initiation: Add TBHP (70% aq., 0.6 – 1.0 mmol, 3–5 equiv) dropwise with vigorous stirring.

-

Reaction: Seal the vial (ambient atmosphere is usually tolerated, but

is preferred for reproducibility). Stir vigorously at Room Temperature for 12–24 hours.-

Observation: Evolution of gas (

) indicates the reaction is proceeding.

-

-

Workup:

-

Quench with saturated aq.

and -

Extract with DCM (3 x 5 mL).

-

Dry combined organics over

, filter, and concentrate.

-

-

Purification: Purify via silica gel flash chromatography.

DMSO/Mn(acac)3 Protocol (For Labile Substrates)

If the substrate is sensitive to aqueous peroxide, use this anhydrous alternative.

Reagents:

-

Substrate (1.0 equiv)

-

Sulfinate Reagent (2.0 equiv)[2]

-

Manganese(III) acetylacetonate [Mn(acac)3] (0.1 – 0.5 equiv, catalytic to stoichiometric)

-

DMSO (0.1 M concentration)

Procedure:

-

Dissolve Substrate and Sulfinate in DMSO.

-

Add Mn(acac)3.

-

Heat to 60–80°C for 4–8 hours.

-

Dilute with water and extract with EtOAc.

Part 3: Data Interpretation & Troubleshooting

Reagent Selection Guide: Trifluoromethylation vs. Heteroarylation

Use this table to ensure you are using the correct reagent for your desired outcome.

| Feature | Langlois Reagent | Sodium 2-(trifluoromethyl)pyridine-3-sulfinate |

| Formula | ||

| Radical Species | ||

| Product Outcome | Adds a | Adds a Pyridine ring containing a |

| Primary Use | Fluorine installation (Metabolic blocking) | Scaffold hopping / Fragment linking |

| Commercial Name | Sodium Triflinate | Diversinate™ (or analog) |

Troubleshooting Matrix

| Problem | Possible Cause | Corrective Action |

| No Conversion | Radical quenching by oxygen or solvent impurities. | Degas solvents; switch to DMSO protocol; increase temperature to 40°C. |

| Low Yield (<20%) | Poor solubility of sulfinate salt. | Increase water ratio in biphasic mix or add TFA (1.0 equiv) to protonate basic substrates. |

| Regioisomer Mix | Substrate has multiple reactive C-H sites. | Block sensitive sites or use steric bulk to direct the radical. (Radicals prefer electron-deficient positions: C2/C4 in pyridines). |

| Peroxide Issues | Substrate oxidation (N-oxide formation). | Switch from TBHP to |

Decision Logic for Experimental Design

Caption: Decision tree for selecting the correct reagent and protocol based on synthetic goals and substrate stability.

Part 4: References

-

Innate C-H Functionalization (Seminal Work): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[3] & Baran, P. S. (2012). Practical C–H functionalization of quinones with boronic acids. Nature, 490(7419), 222-226. [Link]

-

Sulfinate Reagents (Diversinates): Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., ...[3] & Baran, P. S. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]

-

Langlois Reagent (Original Trifluoromethylation): Langlois, B. R., Laurent, E., & Roidot, N. (1991).[3] Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. [Link]

-

Review of Radical Sulfinates: Konstantinova, L. S., Bol'shakov, O. I., & Obruchnikova, N. V. (2021). Recent advances of sodium sulfinates in radical reactions. Beilstein Journal of Organic Chemistry, 17, 161-232. [Link]

Sources

Application Notes: Trifluoromethylation with Sulfinate Salts—A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group in Modern Chemistry

The introduction of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties—strong electron-withdrawing nature, high electronegativity, and metabolic stability—can dramatically improve the pharmacokinetic and pharmacodynamic profiles of parent molecules.[1] The CF₃ group can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which aids in cell membrane permeability.[2][3] Among the various methods to install this crucial functional group, the use of trifluoromethanesulfinate salts, particularly sodium trifluoromethanesulfinate (CF₃SO₂Na), known as Langlois' reagent, has emerged as a highly practical and versatile strategy.[4][5] This reagent is an inexpensive, stable, and easy-to-handle solid, making it an attractive alternative to gaseous or more complex trifluoromethylating agents.[1][4][5]

This guide provides an in-depth look at the reaction mechanisms underpinning trifluoromethylation with sulfinate salts and offers detailed, field-proven protocols for their successful application.

Mechanistic Deep Dive: The Radical Pathway

Trifluoromethylation using sulfinate salts proceeds through a radical-mediated mechanism. The core of this process is the generation of the electrophilic trifluoromethyl radical (•CF₃) from the sulfinate salt precursor.[4][6] The generation and subsequent reaction of this radical can be initiated through several methods, including oxidative conditions with a chemical oxidant, photoredox catalysis, or electrochemistry.[7][8][9]

Generation of the Trifluoromethyl Radical (•CF₃)

The key step is the single-electron transfer (SET) from the trifluoromethanesulfinate anion to an oxidant or an excited-state photocatalyst. This oxidation event generates a trifluoromethanesulfonyl radical (CF₃SO₂•), which is unstable and rapidly extrudes sulfur dioxide (SO₂) to release the trifluoromethyl radical (•CF₃).[10]

Key Oxidative Systems:

-

Chemical Oxidants: A common and historically significant method involves the use of an oxidant like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), often in the presence of a catalytic amount of a metal salt such as copper or silver.[8][11][12] The metal ion facilitates the SET process. For instance, Cu(II) can oxidize the sulfinate, or Mn(II) can be oxidized to Mn(III), which then oxidizes the sulfinate salt.[8][10]

-

Photoredox Catalysis: Visible-light photoredox catalysis offers a milder and more controlled method for generating the •CF₃ radical.[9][13] In a typical cycle, a photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and enters an excited state.[9][13] This excited photocatalyst is a potent single-electron oxidant and can readily oxidize the trifluoromethanesulfinate salt to initiate the radical cascade.[8][14]

The Catalytic Cycle in Photoredox Trifluoromethylation

The photoredox-catalyzed pathway is particularly valuable for its mild conditions and high functional group tolerance. The general mechanism is outlined below:

-

Photoexcitation: A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).

-

Oxidative Quenching: The excited photocatalyst (PC*) acts as an oxidant, accepting an electron from the trifluoromethanesulfinate salt (CF₃SO₂Na). This regenerates the ground-state photocatalyst in its reduced form (PC⁻) and produces the trifluoromethanesulfonyl radical (CF₃SO₂•).

-

Radical Generation: The CF₃SO₂• radical rapidly fragments, releasing SO₂ gas and the crucial trifluoromethyl radical (•CF₃).

-

Substrate Addition: The electrophilic •CF₃ radical adds to the (hetero)aromatic substrate, forming a radical cation intermediate.

-

Rearomatization and Catalyst Regeneration: The radical cation is oxidized by an external oxidant or the reduced photocatalyst (PC⁻) undergoes oxidation to regenerate the ground state catalyst (PC), completing the catalytic cycle. A subsequent deprotonation step restores the aromaticity of the substrate, now bearing the CF₃ group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 7. Application Progress of Langlois Reagent in Electrochemical Trifluoromethylation Reactions [sioc-journal.cn]

- 8. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. organic-chemistry.org [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

Application Note: Strategic C-H Trifluoromethylation of Heterocycles

Topic: Protocols for C-H Trifluoromethylation of Heterocycles Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary

The trifluoromethyl group (

This guide details Direct C-H Trifluoromethylation , a transformative approach allowing the late-stage functionalization (LSF) of heterocycles. We focus on two dominant, complementary methodologies:

-

Innate Radical Functionalization (Thermal/Chemical): Best for scalability, cost-efficiency, and electron-deficient heterocycles (e.g., pyridines, quinolines).

-

Photoredox Catalysis (Visible Light): Best for mild conditions, high functional group tolerance, and precise regiocontrol.

Strategic Overview & Decision Matrix

Before selecting a protocol, evaluate the substrate's electronic nature and the project's stage.

Figure 1: Strategic decision tree for selecting the optimal trifluoromethylation methodology based on substrate electronics.

Protocol A: Innate Radical Trifluoromethylation (Baran/Langlois)

Best For: Pyridines, Quinolines, Pyrimidines, and complex alkaloids.

Mechanism: Minisci-type radical substitution. The

Reagent Selection[2][3]

-

Langlois Reagent (

): Cheap, stable solid.[2][3] Requires an external oxidant (TBHP). -

Baran Diversinate (

): The zinc salt exhibits superior solubility and reactivity, often providing cleaner profiles in biphasic systems.

Detailed Procedure (Zinc Sulfinate Method)

This protocol is adapted for the functionalization of a generic pyridine substrate.

Reagents:

-

Substrate (1.0 equiv)

-

Zinc Trifluoromethanesulfinate (Baran Reagent) (2.0 - 3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0 - 5.0 equiv)

-

Solvent: DCM/Water (2.5:1 ratio) or DMSO (for polar substrates)

-

Additives: Trifluoroacetic acid (TFA) (1.0 equiv) – Optional, protonation activates the heterocycle.

Step-by-Step Workflow:

-

Setup: To a vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol) and Zinc Trifluoromethanesulfinate (330 mg, 1.0 mmol, 2 equiv).

-

Solvent: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). Note: The biphasic system helps sequester inorganic byproducts.

-

Activation: Add Trifluoroacetic acid (38 µL, 0.5 mmol) if the substrate is a basic pyridine.

-

Initiation: Cool the mixture to 0°C (ice bath). Dropwise add TBHP (70% aq., ~200 µL, 3-5 equiv) over 2 minutes.

-

Caution: Reaction is exothermic. Evolution of

gas will occur. Ensure ventilation.

-

-

Reaction: Remove the ice bath and stir vigorously at Room Temperature (23°C) for 12–24 hours. The organic layer may turn slightly yellow/orange.

-

Workup:

-

Quench with sat. aq.

(5 mL) to neutralize acid and residual peroxide. -

Extract with DCM (

mL). -

Wash combined organics with Sodium Thiosulfate (10% aq.) to remove trace oxidants.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography. (Note:

products are significantly less polar than parent heterocycles; adjust gradient accordingly).

Expert Insights & Troubleshooting

-

Regioselectivity: In 3-substituted pyridines, the

group typically installs at the C2 position (ortho to nitrogen, sterically accessible). -

Stalled Reaction: If conversion <50% after 12h, add a second portion of reagent (1.0 equiv) and TBHP (2.0 equiv).

-

Safety: TBHP is an oxidant.[4]

releases

Protocol B: Photoredox-Catalyzed Trifluoromethylation

Best For: Sensitive substrates (esters, aldehydes), electron-rich heterocycles (indoles), and total synthesis.

Mechanism: Single Electron Transfer (SET) generates a

Reaction Pathway Visualization

Figure 2: Photoredox catalytic cycle using an Iridium photocatalyst and Togni Reagent II.

Detailed Procedure

Reagents:

-

Substrate (0.5 mmol)[5]

-

Togni Reagent II (1.2 equiv) (Preferred over Togni I for better solubility/stability)

-

Photocatalyst:

(1-2 mol%) or -

Solvent: Acetonitrile (MeCN) or MeOH

-

Light Source: Blue LED (450 nm)

Step-by-Step Workflow:

-

Vessel Prep: Use a clear glass vial (borosilicate).

-

Charge: Add Substrate (0.5 mmol), Togni Reagent II (190 mg, 0.6 mmol), and Photocatalyst (4 mg, ~1 mol%).

-

Solvent: Add anhydrous MeCN (5 mL).

-

Degassing (Critical): Oxygen quenches the excited state of the catalyst. Sparge the solution with Argon or Nitrogen for 10–15 minutes via a needle. Seal the vial with a crimp cap or Parafilm.

-

Irradiation: Place the vial 2–3 cm from the Blue LED source. Use a fan to cool the setup (maintain temp < 30°C). Stir for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. Togni reagent byproduct (2-iodobenzoic acid derivative) is acidic; basic workup removes it.

-

Workup: Dilute with EtOAc, wash with sat.

, then brine. Dry and concentrate.

Comparative Data & Validation

Reagent Comparison Table

| Feature | Langlois Reagent ( | Baran Reagent ( | Togni Reagent II |

| Role | Radical Precursor | Radical Precursor | Electrophilic |

| Mechanism | Oxidative Desulfinylation | Oxidative Desulfinylation | SET Reduction / I-III to I-I |

| Cost | Low ($) | Moderate ( | High ( |

| Conditions | Thermal, Oxidant (TBHP) | Thermal, Oxidant (TBHP) | Photochemical or Lewis Acid |

| Byproducts | 2-Iodobenzoic acid ester | ||

| Key Utility | Early-stage, Scale-up | Late-stage, Complex amines | Mild, High Selectivity |

Analytical Validation ( NMR)

Self-validation of the reaction is best performed using

-

Standard Shift:

signals typically appear between -60 ppm and -68 ppm (relative to -

Internal Standard: Use

-trifluorotoluene (-63 ppm) or fluorobenzene (-113 ppm) for quantitative yield determination.

References

-

Innate C-H Trifluoromethylation (General)

- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.

-

Zinc Sulfinate Reagents (Baran Diversinates)

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., Baxter, R. D., Herle, B., Sach, N., Collins, M. R., Ishihara, Y., & Baran, P. S. (2012).[6] Practical and innate carbon-hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.

-

-

Photoredox Trifluoromethylation

- Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.

-

Langlois Reagent History

- Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525–7528.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccspublishing.org.cn [ccspublishing.org.cn]

- 4. gelest.com [gelest.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Trifluoromethylation of Heteroarenes via C-H Bond Activation | TCI AMERICA [tcichemicals.com]

application in the synthesis of agrochemicals and pharmaceuticals

Application Note: Continuous Flow Synthesis for High-Value Agrochemicals and API Intermediates

Executive Summary & Strategic Rationale

In the competitive landscape of chemical manufacturing, the synthesis of agrochemicals and active pharmaceutical ingredients (APIs) faces two distinct but converging challenges: process safety for high-energy agrochemical reactions (e.g., nitration, halogenation) and purity/selectivity for complex pharmaceutical intermediates.

This guide details the application of Continuous Flow Chemistry (Microreactor Technology) . Unlike traditional batch processing, where reagents are loaded into a vessel and reacted over time, flow chemistry pumps reagents continuously through a temperature-controlled channel.[1][2]

Why this matters:

-

Agrochemicals: Allows the safe handling of "forbidden" chemistries (e.g., direct fluorination, nitration) by minimizing the active reaction volume (inventory) by up to 99%.

-

Pharmaceuticals: Enables "Novel Process Windows"—high-temperature, high-pressure conditions that accelerate reaction kinetics from hours to seconds, preserving chiral centers and minimizing impurity profiles.

Strategic Implementation: Batch vs. Flow

The decision to switch to flow must be data-driven. The following table contrasts critical processing parameters.

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor | Impact on Synthesis |

| Heat Transfer Area ( | 10 – 100 | 10,000 – 50,000 | Prevents thermal runaways in nitrations; precise temp control. |

| Mixing Mechanism | Turbulent stirring (macromixing) | Diffusion/Static mixing (micromixing) | Eliminates concentration gradients; improves selectivity. |

| Residence Time | Hours (variable) | Seconds to Minutes (precise) | Reduces degradation of unstable intermediates (e.g., organolithiums). |

| Scale-up Strategy | Increase vessel size (re-optimization required) | "Numbering up" (parallel reactors) or extending run time | Linear scalability; faster time-to-market. |

Protocol A: Agrochemical Application – Controlled Nitration

Objective: Safe mono-nitration of a deactivated aromatic ring (e.g., Toluene or Chlorobenzene derivatives) used in herbicide synthesis. Challenge: Batch nitration is highly exothermic and prone to "runaway" events. It often yields dinitro- impurities due to hot spots.

Experimental Setup & Causality

-

Reactor Material: Silicon Carbide (SiC) or PFA tubing. Reason: Extreme corrosion resistance to fuming

. -

Thermal Management: The reactor plate is submerged in a cryostat or heat exchange fluid. Reason: To instantly dissipate the heat of reaction (

) and prevent dinitration.

Step-by-Step Protocol

-

System Preparation:

-

Flush system with Dichloromethane (DCM) to remove moisture.

-

Set Back Pressure Regulator (BPR) to 4 bar . Reason: Prevents boiling of solvents if reaction exotherm spikes.

-

-

Reagent Preparation:

-

Flow Rate Calculation (Stoichiometry):

-

Target Residence Time (

): 2 minutes. -

Reactor Volume (

): 10 mL. -

Total Flow Rate (

) = -

Set Pump A (Substrate) to 2.5 mL/min and Pump B (Acid) to 2.5 mL/min (1:1 ratio, adjusted for molar equivalents).

-

-

Execution:

-

Start pumps simultaneously.

-

Equilibration: Discard the first 2 reactor volumes (20 mL) to reach steady state.

-

Quench: Direct output into a stirred vessel containing ice-cold sodium bicarbonate solution. Reason: Immediate neutralization prevents post-reactor over-nitration.

-

-

Validation:

-

Analyze via HPLC. Expect >95% mono-selectivity due to precise temperature control (

).

-

Workflow Visualization (Agrochemical)

Figure 1: Flow diagram for safe nitration. The BPR ensures the system remains liquid-phase despite exotherms.

Protocol B: Pharmaceutical Application – Lithiation & C-C Coupling

Objective: Synthesis of a biaryl API intermediate via Lithiation-Borylation (Suzuki Precursor). Challenge: Organolithium intermediates are unstable at room temperature. Batch reactors require cooling to -78°C (cryogenic), which is expensive and difficult to scale.

Experimental Setup & Causality

-

Flash Chemistry: In flow, we can run this reaction at -20°C or even 0°C because the residence time is seconds, not hours. The intermediate is trapped before it decomposes.

-

Telescoping: Two reaction steps occur sequentially without isolating the unstable intermediate.

Step-by-Step Protocol

-

System Preparation:

-

Strict Anhydrous Conditions: Flush system with dry THF. All feed lines must have molecular sieve traps.

-

-

Reagent Preparation:

-

Feed A: Aryl Bromide in dry THF.

-

Feed B: n-Butyllithium (n-BuLi) in Hexanes.

-

Feed C: Electrophile (e.g., Borate ester or Aldehyde) in THF.

-

-

Reaction Stage 1 (Lithiation):

-

Reaction Stage 2 (Trapping):

-

Introduce Feed C immediately after Reactor 1.

-

Reactor 2: Longer residence time (

= 2-5 minutes) to allow coupling.

-

-

Workup:

-

Collect output into mild acid (NH4Cl) to hydrolyze.

-

Workflow Visualization (Pharma)

Figure 2: Telescoped synthesis workflow. The unstable lithiated species exists for only 30 seconds inside Reactor 1.

Regulatory & Scale-Up Considerations (E-E-A-T)

Process Analytical Technology (PAT): To ensure "Trustworthiness" and self-validation, integrate an Inline IR or Flow NMR cell between Reactor 2 and Collection.

-

Action: Monitor the disappearance of the carbonyl peak (electrophile) or the C-Br stretch.

-

Control: If conversion drops <98%, the system automatically reduces flow rate to increase residence time.

Regulatory Alignment (FDA Q13): The FDA Guidance Q13 (Continuous Manufacturing) explicitly supports this methodology.

-

Batch Definition: In flow, a "batch" is defined by a specific timeframe or mass of input material (e.g., "Output collected from 08:00 to 12:00").

-